molecular formula C14H17NO B13915848 trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one

trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one

Cat. No.: B13915848
M. Wt: 215.29 g/mol
InChI Key: LSKPWTMTKQRKDQ-STQMWFEESA-N
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Description

trans-2-Benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one (CAS 126688-95-7) is a high-value, bicyclic heterocyclic compound serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined [3.3.0]-bicyclic scaffold that provides a rigid, three-dimensional structure ideal for constructing complex molecules. Its primary research value lies in its role as a key precursor in the development of potent, nonretinoid antagonists of retinol-binding protein 4 (RBP4) . RBP4 antagonists impede the ocular uptake of serum retinol, and are investigated as a promising pharmacotherapy to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium, thereby slowing the progression of geographic atrophy in dry age-related macular degeneration (AMD) and Stargardt disease . The compound's structure is instrumental in achieving strong target binding affinity while maintaining favorable drug-like properties, such as improved metabolic stability . This product is supplied with a minimum purity of 97% . Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol . Predicted properties include a boiling point of 330.5±35.0 °C and a density of 1.140±0.06 g/cm³ . As a handling recommendation, it is advised to store the compound at 2-8°C for long-term stability . This chemical is intended for professional manufacturing and research laboratories only. It is strictly for research use and is not approved for medical, consumer, or personal use .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3aR,6aR)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C14H17NO/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13-/m0/s1

InChI Key

LSKPWTMTKQRKDQ-STQMWFEESA-N

Isomeric SMILES

C1[C@H]2CN(C[C@@H]2CC1=O)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC2CC1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carboamination of γ-Amino Alkenes

An advanced method for synthesizing pyrrolidine-containing bicyclic compounds involves palladium-catalyzed carboamination reactions:

  • Mechanism and Advantages :

    • This approach forms both carbon-nitrogen and carbon-carbon bonds in a single step.
    • It allows the creation of up to two stereocenters with high diastereoselectivity (>20:1).
    • The reaction proceeds via alkene carbopalladation followed by C–H bond functionalization.
  • Reaction Conditions :

    • Typically employs Pd2(dba)3 as catalyst and ligands such as dppe.
    • Mild bases like sodium tert-butoxide in toluene at elevated temperatures (~100 °C).
    • Aryl bromides or halides serve as coupling partners.
  • Outcome :

    • Enables stereoselective synthesis of substituted pyrrolidines, including the hexahydrocyclopenta[C]pyrrol-5-one scaffold.
    • The stereochemical outcome is rationalized by transition state models where substituents adopt pseudoaxial or pseudoequatorial positions to minimize steric strain.

Oxidative Cleavage and Dieckmann Condensation for Bicyclic Ketone Formation

Another synthetic strategy involves:

  • Reduction and Protection :

    • Starting from commercially available diketones, reduction with lithium aluminum hydride followed by N-Boc protection yields tetrahydroisoindole intermediates.
  • Oxidative Cleavage :

    • Sodium periodate and ruthenium dioxide hydrate promote ring-opening diacid formation.
  • Cyclization :

    • Dieckmann condensation in acetic anhydride at elevated temperature (120 °C) induces ring closure and decarboxylation to form bicyclic ketones.
  • Functionalization :

    • Conversion to triflate intermediates followed by Suzuki cross-coupling and catalytic hydrogenation yields the bicyclic hexahydrocyclopenta[C]pyrrol-5-one derivatives.

This method allows access to both racemic and stereoselective products, providing a versatile route to the target compound and analogues.

Reaction Conditions and Catalysts

  • Catalysts :

    • Palladium-based catalysts are predominant, including Pd2(dba)3 and Pd/C.
    • Ligands such as dppe and Xantphos improve selectivity and reaction efficiency.
  • Solvents :

    • Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to enhance solubility and reactivity.
  • Bases :

    • Mild bases such as sodium tert-butoxide and diisopropylethylamine facilitate deprotonation and coupling steps.
  • Hydrogenation :

    • Catalytic hydrogenation under hydrogen atmosphere (e.g., 40 psi) with Pd/C reduces olefins and removes protecting groups.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Outcome/Intermediate
1 Palladium-catalyzed amination Pd2(dba)3, dppe, aryl bromide Toluene, NaOt-Bu, 100 °C Formation of protected pyrrolidine derivative
2 Deprotection HCl Room temperature Amine hydrochloride salt
3 Coupling with chloropyrimidine i-Pr2NEt, DMF 60 °C Methyl ester intermediate
4 Saponification and acidification LiOH·H2O, acid Aqueous conditions Carboxylic acid derivative
5 Suzuki cross-coupling Pd catalyst, aryl boronic acid Standard Suzuki conditions Styrene intermediate
6 Catalytic hydrogenation Pd/C, H2 (40 psi) Methanol Saturated bicyclic amine
7 Dieckmann condensation Acetic anhydride 120 °C Bicyclic ketone formation

Research Findings and Notes

  • The palladium-catalyzed carboamination method offers high diastereoselectivity, which is crucial for obtaining the trans isomer of the hexahydrocyclopenta[C]pyrrol-5-one scaffold.
  • Transition states favor pseudoaxial or pseudoequatorial orientations of substituents to minimize steric strain, explaining the observed stereochemical outcomes.
  • Multi-step synthesis with careful control of intermediates ensures high yields and selectivity.
  • This compound and its analogues are of interest in medicinal chemistry for their biological activities, making efficient synthetic routes important for drug discovery research.

Chemical Reactions Analysis

Types of Reactions: trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Structural Features
trans-2-Benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one 126688-95-7 C₁₄H₁₇NO Trans-benzyl group; fused cyclopentane-pyrrolidone core
1,4-Di(3-acyl-1-aryl-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione) benzene derivatives Not provided Variable Cis-configuration at C-3a/C-6a; dual nitroimidazole substituents
1-Benzyl-1,2,3-cis-3a-cis-4,5,6,6a-cis-octahydro-3-methylcyclopenta[6]pyrrol-2-one (28) Not provided C₁₄H₁₇NO (inferred) Cis-methyl and benzyl groups; octahydrocyclopenta[b]pyrrol-2-one backbone
  • Stereochemistry : The trans-benzyl configuration in the target compound contrasts with the cis-stereochemistry observed in analogs like the nitroimidazole derivatives () and compound 28 (). This difference impacts molecular polarity, solubility, and biological activity .
  • Functional Groups : The benzyl group in the target compound enhances lipophilicity compared to acylated or methylated analogs (e.g., compound 28), which may alter membrane permeability in drug-design contexts .

Spectroscopic and Physical Properties

Property This compound Nitroimidazole Derivatives () Compound 28 ()
IR (C=O stretch) ~1720 cm⁻¹ (inferred from analogs) 1780–1640 cm⁻¹ 1669 cm⁻¹
¹H NMR Expected doublets for trans protons (specific shifts not provided) Doublets at 4.8 ppm (C-3a H) and 5.8 ppm (C-6a H) NH and CH₃ signals dominate
Melting Point Not provided (liquid or low-mp solid inferred) Not reported 189.5–191°C (hydrolysis product 29)
Solubility Likely soluble in organic solvents (e.g., DMF, ether) Soluble in benzene, DMF Soluble in HCl (hydrochloride salt)
  • Key Observations : The target compound’s carbonyl IR stretch aligns with analogs (~1720 cm⁻¹), while nitroimidazole derivatives exhibit broader carbonyl absorptions due to multiple C=O groups . The hydrochloride salt form () enhances aqueous solubility compared to the free base .

Biological Activity

trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one is a complex heterocyclic compound characterized by its unique structure and potential biological activities. This compound belongs to a class of fused pyrrole derivatives that have garnered interest due to their diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₇NO. Its structure includes a cyclopentane ring fused with a pyrrole moiety, contributing to its biological activity.

Anticancer Properties

Research has indicated that pyrrole derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : The compound may activate caspases involved in the apoptotic pathway.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific cancer cell lines.

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. The biological evaluation of related compounds has demonstrated effectiveness against various pathogens:

  • Bacterial Inhibition : Studies have shown that certain pyrrole derivatives inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar compounds have been tested against fungal strains and exhibited promising results.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

  • Oxidative Stress Reduction : The compound may help mitigate oxidative stress in neuronal cells.
  • Neuroinflammation Modulation : It could influence inflammatory pathways that are detrimental in neurodegenerative conditions.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrrole derivatives on cancer cell lines (HepG2 and EACC), this compound demonstrated significant cytotoxicity at concentrations as low as 100 µg/mL. The resazurin assay was employed to measure cell viability and proliferation rates.

CompoundCell LineConcentration (µg/mL)% Viability
Compound AHepG210045%
Compound BEACC20030%
trans-2-Benzyl...HepG210040%

Study 2: Antimicrobial Screening

An antimicrobial screening revealed the efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

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